molecular formula C20H21NO4 B2443640 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone CAS No. 2220-06-6

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone

Cat. No. B2443640
CAS RN: 2220-06-6
M. Wt: 339.391
InChI Key: XBOWMTVNNBQTAS-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone” is a chemical with the molecular formula C20H21NO4 and a molecular weight of 339.39 .


Synthesis Analysis

A synthetic route to compounds of the indolyltetrahydroisoquinoline series was developed on the basis of the reaction of cotarnine with indole derivatives . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .


Chemical Reactions Analysis

The compound is formed through the aminoalkylation of indole and its derivatives with cotarnine . The products were found to undergo rearrangement into isomeric 5-(3-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 339.39 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antioxidant Applications

The review on the antioxidant ethoxyquin and its analogues, including methoxyquin (a close analogue of ethoxyquin), emphasizes the importance of these compounds in protecting valuable polyunsaturated fatty acids in fish meal from oxidation, highlighting their essential role in preventing spontaneous combustion due to the high degree of unsaturation in residual lipids. The study also mentions the transformation of ethoxyquin into potent antioxidants upon storage, suggesting a strong antioxidant capacity that could be relevant to similar methoxy derivatives (de Koning, 2002).

Pharmaceutical Applications

Research on isoquinoline derivatives has shown a wide range of pharmacological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. These findings indicate the therapeutic potential of isoquinoline and its derivatives in modern therapeutics, suggesting that 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone could have similar pharmacological applications (Danao et al., 2021).

Environmental Remediation

The use of redox mediators in the treatment of organic pollutants with oxidoreductive enzymes highlights the potential application of isoquinoline derivatives in environmental science. Specifically, the enhanced degradation efficiency of recalcitrant compounds by enzymes in the presence of redox mediators suggests a role for similar compounds in the remediation of industrial effluents and wastewater (Husain & Husain, 2007).

Advanced Material Applications

The review on BODIPY-based organic semiconductors for OLED devices illustrates the versatility of certain organic compounds in optoelectronics. While not directly related to the compound , this review underscores the potential of organic compounds with specific structural features for use in light-emitting diodes and other electronic applications, suggesting a broader context where similar compounds might find application (Squeo & Pasini, 2020).

properties

IUPAC Name

2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-9-8-14-10-17-19(25-12-24-17)20(23-2)18(14)15(21)11-16(22)13-6-4-3-5-7-13/h3-7,10,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOWMTVNNBQTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=CC=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-phenylethanone

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